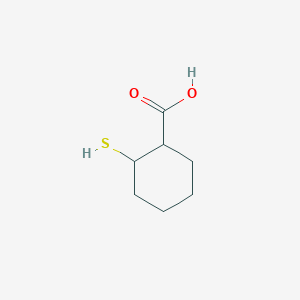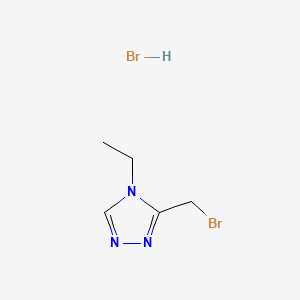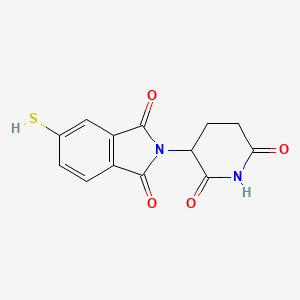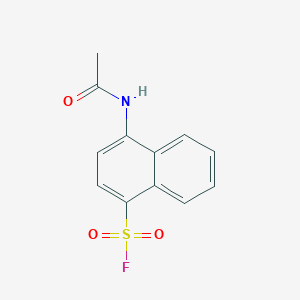
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine is an organic compound that features a thiophene ring and an imidazole ring connected by an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of Thiophene-2-carbaldehyde: Thiophene reacts with N,N-dimethylformamide (DMF) to form thiophene-2-carbaldehyde.
Formation of Thiophene-2-acetaldehyde: Thiophene-2-carbaldehyde reacts with isopropyl chloroacetate to form thiophene-2-acetaldehyde.
Formation of Thiophene-2-acetaldehyde oxime: Thiophene-2-acetaldehyde reacts with hydroxylamine hydrochloride to form thiophene-2-acetaldehyde oxime.
Reduction to Thiophene-2-ethylamine: Thiophene-2-acetaldehyde oxime is reduced to form thiophene-2-ethylamine.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole or thiophene derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene ring but lacks the imidazole ring.
Imidazole-2-ethylamine: Contains the imidazole ring but lacks the thiophene ring.
Uniqueness
1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine is unique due to the presence of both the thiophene and imidazole rings, which can confer distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and potential interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-(5-thiophen-2-yl-1H-imidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N3S/c1-6(10)9-11-5-7(12-9)8-3-2-4-13-8/h2-6H,10H2,1H3,(H,11,12) |
Clave InChI |
RFQVVAYHGAEIQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(N1)C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)






amine dihydrochloride](/img/structure/B15302997.png)

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)



![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
